N-Piperidin-4-ylbenzamide is classified under benzamides, which are organic compounds containing a benzene ring attached to a carboxamide group. This specific compound is notable for its structural modifications that enhance its pharmacological properties. It has been synthesized and evaluated in various studies for its antitumor activity and other therapeutic potentials .
The synthesis of N-Piperidin-4-ylbenzamide typically involves several key steps:
Recent studies have explored various synthetic routes, including one-step synthesis methods that streamline the process and improve yields .
The molecular structure of N-Piperidin-4-ylbenzamide can be represented using various notations:
InChI=1S/C14H20N2O/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,7-10H2,1-2H3
CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2
The structure features a benzene ring connected to a piperidine moiety through an amide bond, which is critical for its biological activity.
N-Piperidin-4-ylbenzamide undergoes various chemical reactions that can modify its structure and enhance its activity:
The mechanism by which N-Piperidin-4-ylbenzamide exerts its biological effects primarily involves:
N-Piperidin-4-ylbenzamide exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings.
N-Piperidin-4-ylbenzamide has several applications in scientific research:
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in FDA-approved drugs, present in >20 therapeutic classes [2] . This scaffold’s prevalence stems from its advantageous physicochemical properties:
Piperidine-containing compounds exhibit broad bioactivity spectra, including anticancer (e.g., vinblastine), antipsychotic (e.g., haloperidol), antiviral, and antimicrobial agents. Approximately 15% of commercial small-molecule drugs incorporate this privileged structure [2].
The fusion of benzamide and piperidine pharmacophores emerged as a strategic approach to enhance target affinity and selectivity. Key milestones include:
This hybrid architecture combines the benzamide’s hydrogen-bonding capacity with the piperidine’s three-dimensional scaffolding, creating novel bioactive space [4].
N-Piperidin-4-ylbenzamide (C₁₂H₁₆N₂O, MW 204.27 g/mol) represents a structurally optimized chemotype with demonstrated polypharmacology:
Table 1: Key Structural Features of N-Piperidin-4-ylbenzamide
Region | Components | Functional Roles | Modification Impact |
---|---|---|---|
Ring A | Piperidine | Basic center, H-bonding | N-alkylation alters potency |
Linker | Amide bond | Conformational rigidity | Carbonyl essential for target binding |
Ring B | Benzene | Hydrophobic interactions | Halogens boost anticancer activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1